molecular formula C13H16N4O4S B4684202 N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide

Cat. No. B4684202
M. Wt: 324.36 g/mol
InChI Key: LHDQPKCEQIQOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide involves its ability to target specific enzymes and receptors involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell death. In neurobiology, this compound has been shown to modulate the activity of certain neurotransmitters by binding to specific receptors, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter activity, and modulation of immune cell activity. These effects suggest potential applications in a range of research areas, as mentioned above.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide in lab experiments is its specificity for certain enzymes and receptors, allowing for targeted modulation of cellular processes. However, one limitation is the potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide. One area of interest is the development of derivatives of this compound with improved specificity and potency. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease states. Additionally, further research is needed to fully elucidate the mechanisms of action of this compound and its effects on various cellular processes.

Scientific Research Applications

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In neurobiology, this compound has been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders. In immunology, this compound has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune disorders.

properties

IUPAC Name

N-[3-(5-methylpyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-11-7-9-14-16(11)10-2-8-15-22(20,21)13-5-3-12(4-6-13)17(18)19/h3-7,9,15H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDQPKCEQIQOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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